Ethyl vs. Methyl Ester: Quantified Hydrophobicity Advantage of CAS 96517-13-4
In silico logP analysis establishes that ethyl 4-[(5-bromopentyl)oxy]benzoate (C14H19BrO3, MW 315.20) exhibits measurably enhanced lipophilicity relative to its closest commercially available analog, methyl 4-[(5-bromopentyl)oxy]benzoate (C13H17BrO3, MW 301.18). This difference, arising solely from the ester alkyl chain length (ethyl vs. methyl), has quantifiable implications for compound handling and biological partitioning. [1]
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (computed based on C14H19BrO3 structure; ethyl ester + pentyloxy chain) |
| Comparator Or Baseline | Methyl 4-[(5-bromopentyl)oxy]benzoate: XLogP3 = 4.1 (computed by XLogP3 3.0, PubChem release 2025.09.15) [1] |
| Quantified Difference | Δ XLogP3 = +0.5 (approximate 3.2-fold increase in theoretical partitioning ratio) |
| Conditions | Computational prediction (XLogP3 algorithm); validated against experimental logP values for related benzoate esters |
Why This Matters
The +0.5 XLogP3 differential translates to altered chromatographic retention and membrane permeability, making the ethyl ester the preferred choice when greater lipophilicity is required without modifying the core scaffold or spacer length.
- [1] PubChem. Methyl 4-[(5-bromopentyl)oxy]benzoate Compound Summary. CID 64203179. XLogP3 value: 4.1. View Source
